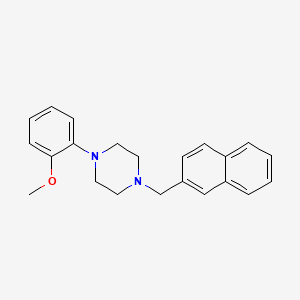
dimethyl 4-(4-ethylphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "dimethyl 4-(4-ethylphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate" is part of a broader class of compounds that have been explored for various applications, including medicinal chemistry and organic synthesis. The interest in such compounds often stems from their unique structural features and potential biological activities.
Synthesis Analysis
Synthetic routes for related compounds often involve palladium-catalyzed reactions, direct C–H arylation, and other methodologies that allow for the introduction of aryl groups into heteroarenes (Rossi et al., 2014). These methods are valuable for creating multiply arylated heteroarenes, including bioactive derivatives, highlighting the versatility and applicability of these techniques in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of heteroarene cores, often fused with other rings or substituted with various functional groups. This structural diversity contributes to a wide range of chemical properties and biological activities. The X-ray structure determination of related complexes provides insights into their coordination chemistry and the potential for forming complexes with metals (Jakusch et al., 2014).
Chemical Reactions and Properties
Chemical properties of related compounds include their reactivity towards various reagents and conditions, highlighting the importance of the specific functional groups present in the molecule. For instance, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles show the significance of the azole ring in contributing to the compound's reactivity and potential biological activity (Abdurakhmanova et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of related compounds are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards oxidation or reduction, are key factors in determining the compound's functionality and potential uses. The review of impurity profiling and synthetic routes of manufacture for amphetamine-type substances illustrates the complex interplay between structure, synthesis, and properties, providing valuable insights for related compounds (Stojanovska et al., 2013).
科学的研究の応用
Enantioselective Synthesis and Biological Activity
Enantioselective Catalysis : Research conducted by Sobolev et al. (2002) explored the enantioselective synthesis of 1,4-dihydropyridine derivatives using Candida rugosa lipase. The study demonstrated the effect of acyl chain length and branching on the lipase's enantioselectivity, which could be useful for synthesizing chiral drug intermediates. This research may lay the groundwork for developing novel chiral pharmaceuticals with improved efficacy and reduced side effects (Sobolev et al., 2002).
Pharmacological Effects : Kazda and Towart (2005) investigated nimodipine, a calcium antagonistic vasodilator, for its preferential effects on cerebral vasospasm. This research highlights the compound's potential in treating cerebrovascular disorders by preventing brain vessel spasms while having minimal impact on peripheral vessels (Kazda & Towart, 2005).
Synthesis and Chemical Analysis
Catalytic Synthesis : Yavari, Aghazadeh, and Tafazzoli (2002) reported the synthesis of pyrrole derivatives using triphenylphosphine as a catalyst, demonstrating the versatility of 1,4-dihydropyridine compounds in synthesizing heterocyclic structures. This method could be applied in the synthesis of various organic compounds, including pharmaceuticals and materials (Yavari et al., 2002).
Analytical Methodology : Miyabayashi et al. (1989) developed a sensitive and selective high-performance liquid chromatographic method for determining dihydropyridine calcium antagonists and their metabolites in human serum. This analytical technique is crucial for pharmacokinetic studies and ensuring the safety and efficacy of related drugs (Miyabayashi et al., 1989).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dimethyl 4-(4-ethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-6-13-7-9-14(10-8-13)17-15(18(21)23-4)11(2)20-12(3)16(17)19(22)24-5/h7-10,17,20H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYBHGRMHXZOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl 4-(4-ethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)
![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)



![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)